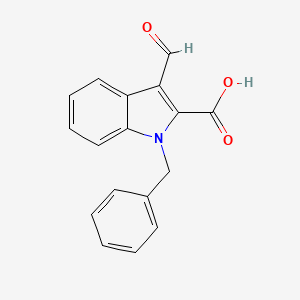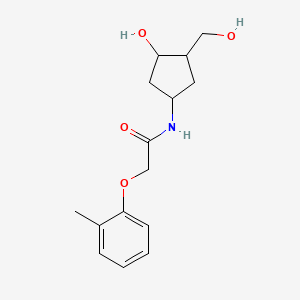
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2001 by Bayer AG, a German pharmaceutical company, and has since been the subject of numerous scientific studies.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide involves the reaction of 3-hydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one with o-toluidine followed by acetylation of the resulting product.
Starting Materials
3-hydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one, o-toluidine, acetic anhydride, pyridine, sodium acetate, wate
Reaction
Step 1: Dissolve 3-hydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one (1.0 g, 7.0 mmol) and o-toluidine (1.2 g, 10.5 mmol) in acetic anhydride (10 mL) and add pyridine (1.5 mL)., Step 2: Heat the reaction mixture at 80°C for 4 hours., Step 3: Cool the reaction mixture to room temperature and pour it into water (50 mL)., Step 4: Extract the product with ethyl acetate (3 x 50 mL)., Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a crude product., Step 6: Dissolve the crude product in acetic anhydride (10 mL) and add sodium acetate (1.0 g, 12.2 mmol)., Step 7: Heat the reaction mixture at 80°C for 2 hours., Step 8: Cool the reaction mixture to room temperature and pour it into water (50 mL)., Step 9: Extract the product with ethyl acetate (3 x 50 mL)., Step 10: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide.
Mécanisme D'action
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272 works by activating an enzyme called soluble guanylate cyclase (sGC), which is involved in the regulation of blood vessel tone and smooth muscle contraction. By activating sGC, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272 increases the production of cyclic guanosine monophosphate (cGMP), which leads to vasodilation and improved blood flow.
Effets Biochimiques Et Physiologiques
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-proliferative effects. It has also been shown to improve cardiac function and reduce pulmonary arterial pressure in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272 is its specificity for sGC, which makes it a useful tool for studying the role of sGC in various physiological processes. However, one limitation is that it can be difficult to administer in vivo, as it requires intravenous injection and has a short half-life.
Orientations Futures
There are several potential future directions for research on N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272. One area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-proliferative effects on cancer cells. Other potential areas of research include its use in the treatment of pulmonary hypertension and other cardiovascular diseases, as well as its potential as a tool for studying the role of sGC in various physiological processes.
In conclusion, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272 is a chemical compound that has been extensively studied for its potential therapeutic applications. It works by activating sGC and increasing the production of cGMP, which leads to vasodilation and improved blood flow. While it has several advantages as a research tool, such as its specificity for sGC, it also has limitations in terms of its administration and half-life. However, there are several potential future directions for research on N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272, including its use in the treatment of cancer and cardiovascular diseases.
Applications De Recherche Scientifique
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide 41-2272 has been studied for its potential therapeutic applications in a variety of medical conditions, including cardiovascular diseases, pulmonary hypertension, and cancer. It has been shown to have vasodilatory effects, meaning it can widen blood vessels and improve blood flow, which can be beneficial in treating conditions such as hypertension and pulmonary arterial hypertension.
Propriétés
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-4-2-3-5-14(10)20-9-15(19)16-12-6-11(8-17)13(18)7-12/h2-5,11-13,17-18H,6-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNERBWLWCSSCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2CC(C(C2)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(o-tolyloxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

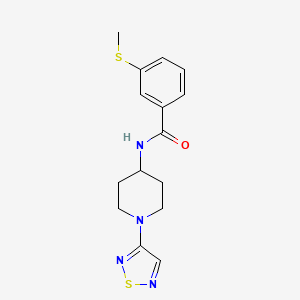
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2851654.png)
![3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2851655.png)
![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2,5-dimethylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2851658.png)
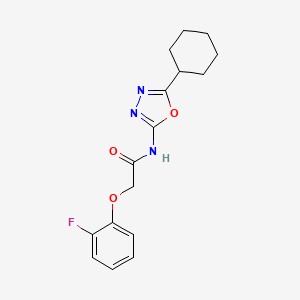
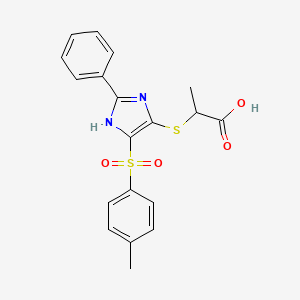
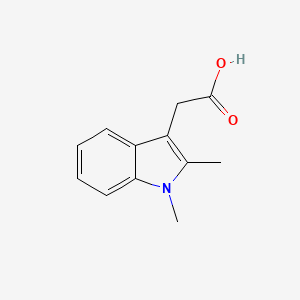
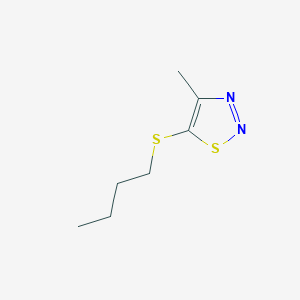
![N-ethyl-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2851664.png)
![N-(1-cyanocyclopentyl)-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)acetamide](/img/structure/B2851669.png)
![N-(2,4-dimethylphenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide](/img/structure/B2851670.png)
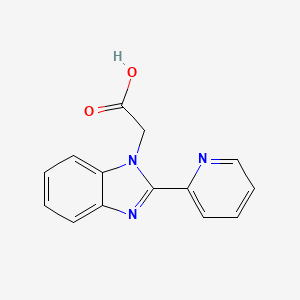
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2851672.png)
